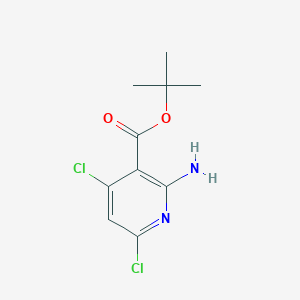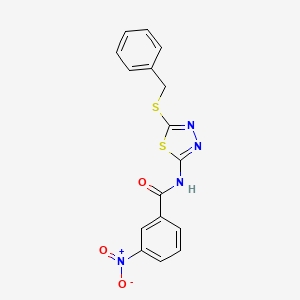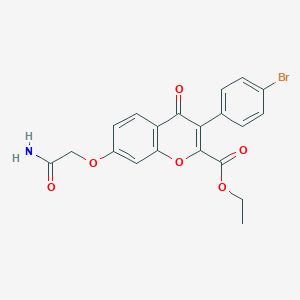
ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate, also known as EAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAC belongs to the class of chromene derivatives, which have been reported to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Cancer Research
One of the primary applications of similar compounds has been in the field of cancer research, where their ability to overcome drug resistance in cancer cells has been explored. For example, a study by Das et al. (2009) highlighted the potential of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate analogues in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. These compounds, including those with substitutions at specific positions on the chromene ring, have been found to inhibit tumor cell growth through apoptosis induction. This suggests a promising avenue for the treatment of cancers exhibiting multiple drug resistance (Das et al., 2009).
Synthesis and Material Science
In material science, the fluorescent properties of similar ethyl chromene derivatives have been investigated for potential applications in organic electronics and as fluorescence markers. For instance, the synthesis and fluorescent property of ethyl 7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate have been studied, with findings indicating significant λ_(max)(FL) suggesting applications in materials that require specific light absorption and emission characteristics (Bai Jing-hua, 2011).
Antimicrobial Research
Furthermore, the antimicrobial properties of chromene derivatives have also been explored. For example, a study on the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives highlighted their potential in antimicrobial activity against various bacterial and fungal strains. This opens up avenues for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (M. Ghashang et al., 2013).
Enzyme Inhibition
Another area of interest is the investigation of enzyme inhibitory activities, where derivatives of ethyl chromene have been synthesized and evaluated for their efficacy against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research is particularly relevant in the development of treatments for neurodegenerative diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (Samaneh Ghanei-Nasab et al., 2016).
Photoluminescence Studies
The study of photoluminescence in ethyl coumarin-3-carboxylate derivatives, including ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, has implications for the development of new photoluminescent materials. These materials could find applications in bioimaging, sensors, and optoelectronic devices due to their unique light-emitting properties (Song et al., 2014).
properties
IUPAC Name |
ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO6/c1-2-26-20(25)19-17(11-3-5-12(21)6-4-11)18(24)14-8-7-13(9-15(14)28-19)27-10-16(22)23/h3-9H,2,10H2,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBUCMXXTURDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)

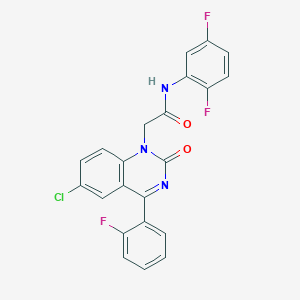

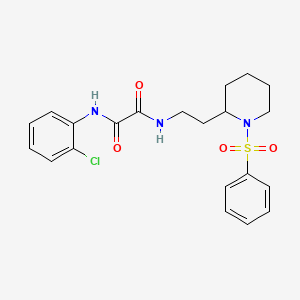
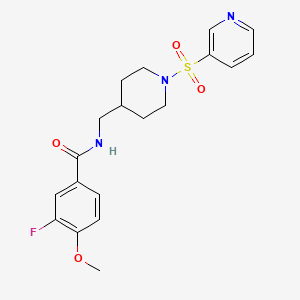
![Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2858296.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2858297.png)
![N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858299.png)
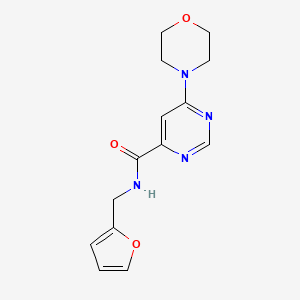
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2858301.png)
![3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide](/img/structure/B2858302.png)
